8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine
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Overview
Description
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine is a chemical compound with the molecular formula C15H15ClN4O and a molecular weight of 302.76 g/mol This compound is known for its unique structure, which includes a benzofuro[3,2-d]pyrimidine core substituted with a chloro group and a 4-methylpiperazin-1-yl group
Preparation Methods
The synthesis of 8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzofuro[3,2-d]pyrimidine scaffold.
Introduction of the chloro group: The chloro group is introduced through a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-methylpiperazin-1-yl group: This step involves the nucleophilic substitution of a suitable precursor with 4-methylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity and anticancer properties.
Halogenated benzofuro[3,2-d]pyrimidines: These compounds have different halogen substituents (e.g., fluorine, bromine) and exhibit varying degrees of biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClN4O |
---|---|
Molecular Weight |
302.76 g/mol |
IUPAC Name |
8-chloro-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN4O/c1-19-4-6-20(7-5-19)15-14-13(17-9-18-15)11-8-10(16)2-3-12(11)21-14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
VUWKQWOFKSEXGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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